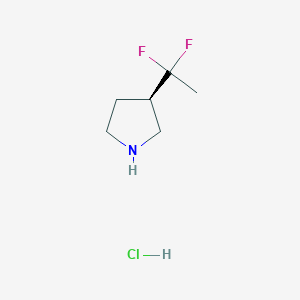
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is a complex organic compound that features a sulfanium ion paired with a trifluoromethanesulfonate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate typically involves the reaction of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfide with a suitable oxidizing agent to form the sulfanium ion. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoromethanesulfonate counterion is introduced through a subsequent ion exchange process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanium ion can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can be used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate enzyme activity or interact with specific molecular targets.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfanium salts and trifluoromethanesulfonate derivatives. Examples include:
- (4-Methylphenyl)-phenylsulfanium;trifluoromethanesulfonate
- (3,3,3-Trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
Uniqueness
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is unique due to the presence of both the (4-Methylphenyl)-phenyl and (3,3,3-trifluoroprop-1-enyl) groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H14F6O3S2 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(4-methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
SJHJDXWPGOZXHK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
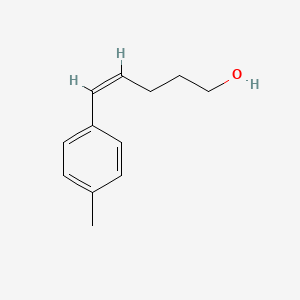

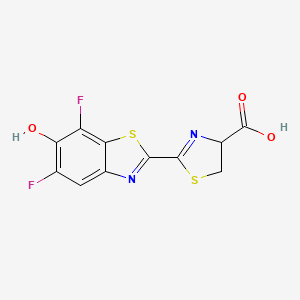
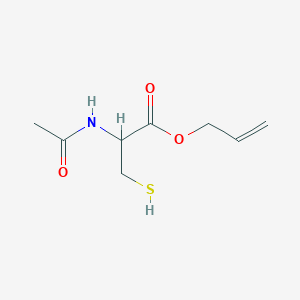

![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
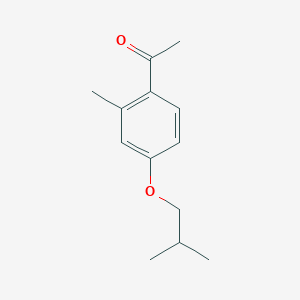
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
